Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone
Description
Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone is a spirocyclic compound featuring a 2,7-diazaspiro[4.4]nonane core linked to a pyridin-4-yl group via a methanone bridge. This structure combines conformational rigidity from the spirocyclic system with the aromatic and hydrogen-bonding capabilities of the pyridine moiety, making it a candidate for medicinal chemistry applications.
Properties
IUPAC Name |
2,7-diazaspiro[4.4]nonan-2-yl(pyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-12(11-1-5-14-6-2-11)16-8-4-13(10-16)3-7-15-9-13/h1-2,5-6,15H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXASDHZRGXCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(C2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Bifunctional Precursors
A common strategy involves cyclizing diamines with carbonyl or alkylating agents. For example, tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (C₁₂H₂₂N₂O₂) is synthesized via:
Deprotection of Boc-Protected Intermediates
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to liberate the free amine:
Yields exceed 85% when using 4M HCl in dioxane at 0°C for 2 hr.
Amide Bond Formation with Pyridine-4-carbonyl Derivatives
Coupling the spirocyclic amine to the pyridine moiety is achieved through:
Carbodiimide-Mediated Coupling
Acyl chlorides or activated esters react with the free amine in the presence of N,N-diisopropylethylamine (DIEA):
Reductive Amination Alternative
While less common, reductive amination using pyridine-4-carbaldehyde and sodium cyanoborohydride has been reported:
Purification and Characterization
Final purification employs:
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Flash chromatography : Hexane/ethyl acetate (3:1) eluent, Rf = 0.3.
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Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray diffraction.
Critical characterization data:
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, 2H, pyridine-H), 7.45 (d, 2H, pyridine-H), 3.85–3.70 (m, 4H, spiro-H), 2.90–2.60 (m, 8H, spiro-H).
Optimization Strategies and Scale-Up Challenges
Industrial-scale synthesis faces hurdles in:
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Cost efficiency : Boc protection adds steps; alternatives like Fmoc are being explored.
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Catalyst recycling : Metathesis routes require expensive catalysts, prompting studies on immobilized Grubbs analogs.
Recent patent disclosures highlight microwave-assisted reactions to reduce cycle times:
Chemical Reactions Analysis
Types of Reactions: Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Inhibition of Protein Interactions
One of the prominent applications of Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone is in the development of inhibitors targeting specific protein interactions. For instance, it has been identified as an inhibitor of the menin-MLL (mixed lineage leukemia) interaction, which plays a critical role in certain types of leukemia. The ability to disrupt this interaction suggests potential for the compound in treating hematological malignancies .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties by targeting various cancer cell lines. These compounds have shown efficacy against solid tumors and hematological cancers, making them candidates for further clinical development .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of compounds related to this compound. These compounds are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting tau pathology and alpha-synuclein fibril formation .
O-GlcNAc Hydrolase Inhibition
The compound has also been studied for its role as an inhibitor of O-GlcNAc hydrolase, an enzyme implicated in various cellular processes including signaling and metabolism. Inhibitors derived from this compound may provide insights into therapeutic strategies for conditions associated with dysregulated O-GlcNAc signaling .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Various modifications to its structure have been explored to enhance potency and selectivity against target proteins.
Case Study 1: Development of Menin Inhibitors
A series of compounds based on this compound were synthesized and evaluated for their ability to inhibit menin interactions with MLL fusion proteins. The lead compounds demonstrated significant inhibition in vitro and showed promise in vivo in preclinical models of leukemia .
Case Study 2: Neuroprotective Agents
In a study focused on neurodegenerative diseases, derivatives of this compound were tested for their ability to inhibit tau aggregation in neuronal cell cultures. Results indicated a dose-dependent reduction in tau fibril formation, suggesting potential therapeutic benefits for Alzheimer's disease patients .
Mechanism of Action
The mechanism by which Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Diazaspiro Compounds
Structural Variations in the Diazaspiro Core
The size of the spirocyclic ring significantly impacts molecular geometry and biological interactions:
- Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone: Features a [4.4] spiro system, offering moderate conformational flexibility and a planar pyridine group for target engagement.
- 1-(7-(Quinazolin-4-yl)-2,7-diazaspiro[3.5]nonan-2-yl)prop-2-en-1-one (): Utilizes a smaller [3.5] spiro ring, which may restrict rotational freedom but enhance binding specificity to targets like KRAS .
- Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone (): Shares the [4.4] spiro core but substitutes pyridine with a cyclopropyl group, reducing aromaticity and increasing hydrophobicity .
Data Tables of Comparative Analysis
Research Findings and Implications
Spiro Ring Size : The [4.4] spiro system in the target compound balances rigidity and flexibility, whereas the [3.5] system in ’s derivative optimizes steric constraints for KRAS binding .
Substituent Design : Pyridine’s polarity may improve solubility compared to cyclopropyl or quinazoline groups, but its smaller size could limit target engagement compared to bulkier substituents.
Synthetic Scalability : Modular approaches (e.g., and ) suggest feasibility for derivatizing the spiro core with varied pharmacophores to tune activity .
Analytical Characterization : Techniques like LCMS and NMR (as in ) are critical for verifying purity and structure in spirocyclic compounds .
Q & A
Q. Tables for Comparative Analysis
| Derivative | Biological Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Quinazolin-4-yl analogue | KRAS G12C | 12 ± 2 | |
| Pyridin-4-yl parent compound | KRAS G12C | 150 ± 20 | |
| tert-Butyl carbamate variant | Osteoclasts | 5000 ± 300 |
| Synthetic Method | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Cyclization (Pd/C) | 65 | 98 | 100°C, 24h, EtOH |
| Asymmetric catalysis (BINAP) | 55 | 99 | 80°C, 12h, THF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
